Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate

Description

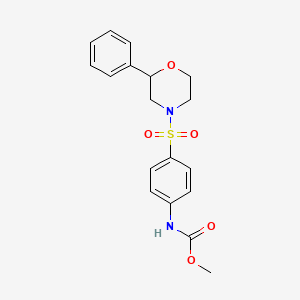

Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate is a synthetic intermediate critical to the production of the anticoagulant drug Rivaroxaban (marketed under the brand name Xarelto®). Its structure features a carbamate group linked to a phenyl ring substituted with a sulfonylmorpholine moiety. This compound plays a pivotal role in the synthesis of Rivaroxaban’s key intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, which is essential for the drug’s activity against Factor Xa in blood coagulation . The compound’s synthesis involves reacting (S)-tert-butyl (3-chloro-2-hydroxypropyl)carbamate with methyl (4-(3-oxomorpholino)phenyl)carbamate under lithium-mediated conditions, followed by deprotection . Its industrial production is optimized for cost-efficiency, scalability, and environmental sustainability, as evidenced by patented methods (e.g., ZL201110158823.3) .

Properties

IUPAC Name |

methyl N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-18(21)19-15-7-9-16(10-8-15)26(22,23)20-11-12-25-17(13-20)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJANVBAQRNPOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H20N2O4S

- Molecular Weight : 348.42 g/mol

This compound features a carbamate functional group linked to a sulfonamide moiety, which is critical for its biological activity.

The biological activity of this compound primarily involves its role as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components and are implicated in various pathological conditions, including cancer metastasis and inflammatory diseases. The compound exhibits selective inhibition towards MMP-2, which is crucial for tumor invasion and metastasis.

Key Findings on Mechanism:

- Inhibition Profile : The compound selectively inhibits MMP-2 while sparing other MMPs like MMP-9 and MMP-14, making it a candidate for targeted therapies in MMP-2-dependent diseases .

- Binding Mechanism : The binding mechanism involves slow-binding kinetics, where the compound forms a stable complex with the enzyme, leading to significant inhibition at low concentrations (nanomolar range) .

Biological Activity Data

| Biological Activity | IC50 Value (µM) | Target Enzyme | Selectivity |

|---|---|---|---|

| MMP-2 Inhibition | 0.87 | Matrix Metalloproteinase 2 | Highly selective over MMP-9 and MMP-14 |

| Cytotoxicity | 5.0 | Cancer Cell Lines | Varies by cell type |

Case Study 1: Inhibition of Gelatinases

A study demonstrated that this compound effectively inhibited gelatinases (MMP-2 and MMP-9) through a unique slow-binding mechanism. This study highlighted the potential of the compound in treating conditions where gelatinase activity contributes to disease progression .

Case Study 2: Pharmacokinetics

Research on the pharmacokinetic properties revealed that after administration, the compound showed rapid distribution to tissues, including the brain. This characteristic suggests its potential utility in treating central nervous system disorders where MMP activity plays a role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.